REACTION_CXSMILES
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N([O-])=O.[Na+].[Br:5][C:6]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:9][C:7]=1N.Cl.[C-:19]#[N:20].[K+]>O.S([O-])([O-])(=O)=O.[Cu+2]>[Br:5][C:6]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:9][C:7]=1[C:19]#[N:20] |f:0.1,4.5,7.8|
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Name
|
|
Quantity
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2.76 g
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Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC(=C1)OC(F)(F)F
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 45 min.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture was stirred at 65° C. for 30 min.
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
|
filtered through a pad of Hyflo™
|
Type
|
WASH
|
Details
|
washing with dichloromethane (2×200 ml)
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Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic fractions were dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (75:25)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |